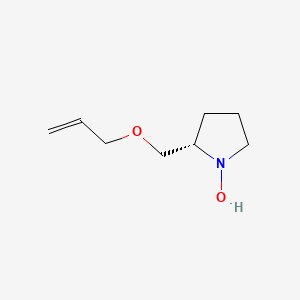
(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine is a chiral pyrrolidine derivative Pyrrolidines are a class of organic compounds characterized by a five-membered nitrogen-containing ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline or its derivatives.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions, often involving nucleophilic substitution or cycloaddition reactions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via oxidation reactions, using reagents such as osmium tetroxide or potassium permanganate.
Addition of the Prop-2-enoxymethyl Group: The prop-2-enoxymethyl group can be added through alkylation reactions, using reagents like allyl bromide or allyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors or batch reactors, to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, using reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different derivatives, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The prop-2-enoxymethyl group can undergo nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: PCC, DMP, osmium tetroxide, potassium permanganate.
Reduction: LiAlH4, NaBH4.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as antiviral, antibacterial, or anticancer properties.
Industry: Utilized in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of (2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The hydroxyl and prop-2-enoxymethyl groups may play crucial roles in binding interactions and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-1-hydroxy-2-(methoxymethyl)pyrrolidine: Similar structure but with a methoxymethyl group instead of prop-2-enoxymethyl.
(2S)-1-hydroxy-2-(ethoxymethyl)pyrrolidine: Similar structure but with an ethoxymethyl group instead of prop-2-enoxymethyl.
(2S)-1-hydroxy-2-(butoxymethyl)pyrrolidine: Similar structure but with a butoxymethyl group instead of prop-2-enoxymethyl.
Uniqueness
(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine is unique due to the presence of the prop-2-enoxymethyl group, which may impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in designing novel compounds with specific properties and applications.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(2S)-1-hydroxy-2-(prop-2-enoxymethyl)pyrrolidine |
InChI |
InChI=1S/C8H15NO2/c1-2-6-11-7-8-4-3-5-9(8)10/h2,8,10H,1,3-7H2/t8-/m0/s1 |
InChI-Schlüssel |
VHFBHHCCEFNZKW-QMMMGPOBSA-N |
Isomerische SMILES |
C=CCOC[C@@H]1CCCN1O |
Kanonische SMILES |
C=CCOCC1CCCN1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




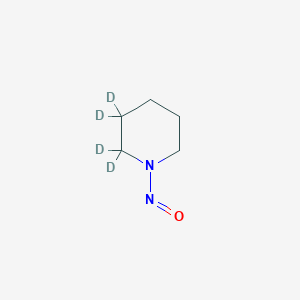

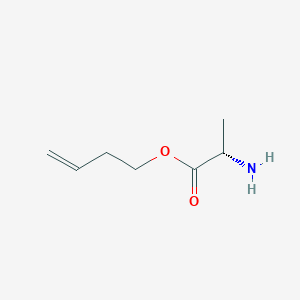
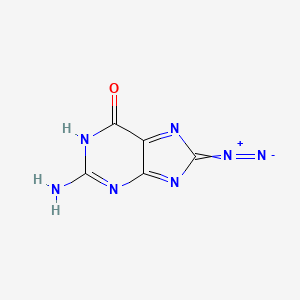
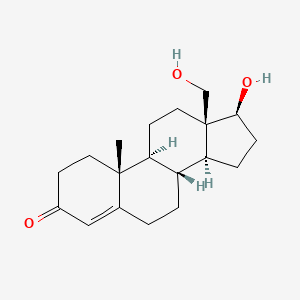
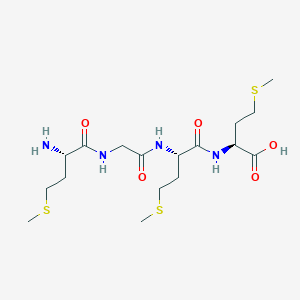
![1-Bromo-3-ethyladamantane; 1-Bromo-3-ethyltricyclo[3.3.1.13,7]decane](/img/structure/B13819480.png)
![3-[[5-Fluoro-2-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole](/img/structure/B13819485.png)
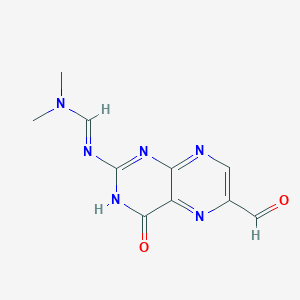
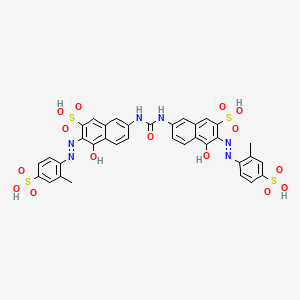
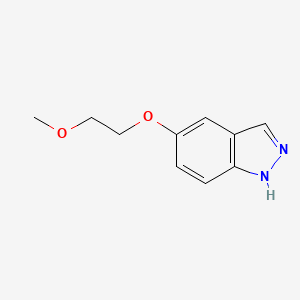
![2-[(4R)-4,5-Dihydro-4-(1-methylpropyl)-2-oxazolyl]pyridine](/img/structure/B13819516.png)
